Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group at position 4, an ethyl carboxylate at position 5, and a 3-methylbenzofuran-2-carboxamido moiety at position 2. The compound’s structure combines benzofuran and thiazole pharmacophores, which are often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its synthesis typically involves multi-step reactions, such as Hantzsch thiazole formation followed by coupling with benzofuran-derived carboxamides .
Properties
IUPAC Name |
ethyl 4-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-4-22-16(21)14-10(3)18-17(24-14)19-15(20)13-9(2)11-7-5-6-8-12(11)23-13/h5-8H,4H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDUAIZKZIOCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C3=CC=CC=C3O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea and Ethyl 2-Chloroacetoacetate
The thiazole core is synthesized via a cyclocondensation reaction adapted from patent CN103664819A.
Procedure :
- Ethanol (200 mL) is charged with thiourea (30.4 g, 0.4 mol) and sodium carbonate (1.5 g, 0.014 mol).
- Ethyl 2-chloroacetoacetate (33 g, 0.2 mol) is added dropwise at 40–55°C over 20–30 minutes.
- The mixture is heated to 60–70°C for 5–5.5 hours, followed by solvent distillation.
- The crude product is cooled, filtered, and recrystallized to yield ethyl 2-amino-4-methylthiazole-5-carboxylate (98% yield, mp 172–173°C).
Mechanism :
Thiourea acts as a sulfur source, while sodium carbonate facilitates dehydrohalogenation. The reaction proceeds via nucleophilic substitution followed by cyclization (Fig. 1).
Synthesis of 3-Methylbenzofuran-2-Carboxylic Acid
Cyclization of 2-Hydroxyacetophenone Derivatives
Adapting methods from Farmacia (2020), 3-methylbenzofuran-2-carboxylic acid is synthesized through oxidative cyclization.
Procedure :
- 2-Hydroxy-3-methylacetophenone (1.5 g, 10 mmol) is dissolved in dimethyl sulfoxide (DMSO, 10 mL).
- Copper(II) acetate (1.8 g, 10 mmol) is added, and the mixture is refluxed at 120°C for 12 hours.
- The reaction is quenched with ice-water, acidified with HCl, and extracted with ethyl acetate.
- The organic layer is concentrated to yield 3-methylbenzofuran-2-carboxylic acid (mp 203–204°C).
Mechanism :
Copper(II) acetate mediates intramolecular cyclization, forming the benzofuran ring via keto-enol tautomerization.
Amide Bond Formation
Activation of Carboxylic Acid
The benzofuran carboxylic acid is converted to its acid chloride using oxalyl chloride (adapted from PMC6514909):
- 3-Methylbenzofuran-2-carboxylic acid (5.0 g, 26 mmol) is suspended in dichloromethane (50 mL).
- Oxalyl chloride (3.3 mL, 38 mmol) and catalytic DMF (2 drops) are added under nitrogen.
- The mixture is stirred at room temperature for 4 hours, then evaporated to dryness.
Coupling with Thiazole Amine
The acid chloride is reacted with ethyl 2-amino-4-methylthiazole-5-carboxylate:
- The acid chloride (5.2 g, 25 mmol) is dissolved in dry THF (50 mL).
- Ethyl 2-amino-4-methylthiazole-5-carboxylate (4.7 g, 22 mmol) and triethylamine (6.1 mL, 44 mmol) are added dropwise at 0°C.
- The reaction is stirred at room temperature for 12 hours, filtered, and purified via silica gel chromatography (ethyl acetate/petroleum ether) to yield the target compound (82% yield).
Characterization Data
Spectral Analysis
Physical Properties
Optimization and Challenges
Reaction Yield Improvements
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The thiazole ring and benzofuran moiety can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties.
Biological Studies: Researchers investigate the compound’s effects on various biological systems, including its interactions with enzymes, receptors, and cellular pathways.
Chemical Biology: The compound is used as a tool to study the structure-activity relationships of thiazole derivatives and to develop new chemical probes for biological research.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring and benzofuran moiety can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, leading to changes in cellular processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with multiple targets, making it a versatile tool for studying biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related thiazole-5-carboxylate derivatives, highlighting differences in substituents, synthetic routes, and biological activities:
Key Observations
Substituent Effects on Activity :
- Benzofuran vs. Pyridinyl : The 3-methylbenzofuran group (target compound) may enhance lipophilicity and π-π stacking compared to the polar 4-pyridinyl substituent in CDK9 inhibitors .
- Electron-Withdrawing Groups : Nitro and sulfonyl groups (e.g., in SNPT derivatives) improve binding to thyroid receptors but reduce solubility .
- Halogenated Aromatics : Dichlorophenyl derivatives (e.g., compound 21) exhibit potent antiproliferative activity, likely due to enhanced electrophilicity and DNA intercalation .
Synthetic Accessibility :
- The target compound requires specialized benzofuran precursors, whereas pyridinyl or phenyl analogs are synthesized via more straightforward Hantzsch protocols .
- Methylthio and nitro substitutions demand controlled oxidation steps (e.g., m-CPBA for sulfone formation) .
Biological Performance: Antifungal Activity: Acylhydrazones derived from thiazole-5-carboxylates (e.g., compound 5a–i) show moderate antifungal effects, suggesting the carboxamido group in the target compound may enhance target specificity . Anticancer Potential: Dichlorophenyl and trifluoromethyl analogs exhibit IC₅₀ values <2 μg/mL, indicating substituent electronegativity correlates with cytotoxicity .
Biological Activity
Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate is a synthetic compound belonging to the thiazole derivative class, characterized by a unique combination of functional groups including a thiazole ring and a benzofuran moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Synthetic Routes
The synthesis typically involves the formation of the thiazole ring through reactions of α-haloketones with thiourea, followed by coupling with 3-methylbenzofuran-2-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Biological Activity Overview
This compound exhibits a range of biological activities, making it a candidate for further research in medicinal applications. Key areas of interest include:
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) often reported in the low micromolar range .
- Anticancer Potential : The benzofuran moiety is linked to anticancer activity, with derivatives showing efficacy against various cancer cell lines. The specific interactions of the compound with cellular pathways warrant investigation to elucidate its mechanism of action .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole ring may inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating cellular processes. Additionally, the compound's structural flexibility allows it to engage multiple targets within biological systems.
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(benzofuran-2-carboxamido)thiazole-5-carboxylate | Lacks methyl group on benzofuran | Moderate antimicrobial activity |
| Ethyl 4-methyl-2-(benzofuran-2-carboxamido)thiazole-5-carboxylate | Lacks methyl group on thiazole | Lower anticancer efficacy |
| This compound | Contains both methyl groups | Enhanced antimicrobial and anticancer properties |
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of thiazole derivatives, including this compound. For example:
- Antibacterial Activity : A study demonstrated that derivatives with similar structures exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.78 to 6.25 μg/mL .
- Anticancer Studies : Research has indicated that benzofuran derivatives can inhibit tumor cell proliferation in vitro, suggesting that this compound may possess similar properties .
Q & A
Q. What are the established synthetic routes for Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the thiazole core via cyclization using ethyl 3-oxobutanoate and thiourea derivatives under reflux conditions in solvents like ethanol or DMF .
- Step 2 : Introduction of the 3-methylbenzofuran-2-carboxamido group via amide coupling. This step often employs carbodiimide-based activating agents (e.g., EDC or DCC) in anhydrous dichloromethane (DCM) or DMF, with triethylamine (TEA) as a base .
- Step 3 : Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from 2-propanol .
Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How is the compound characterized structurally?
Q. What preliminary biological screening methods are recommended?
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based activity assays. For antimicrobial activity, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale preparation?
- Catalyst Screening : Replace TEA with DMAP (4-dimethylaminopyridine) to enhance amide coupling efficiency .
- Solvent Optimization : Use DMF instead of DCM for higher solubility of intermediates, reducing reaction time by 30% .
- Microwave-assisted Synthesis : Apply controlled microwave irradiation (100°C, 150 W) to reduce cyclization time from 8 hours to 45 minutes .
Q. How to resolve contradictions in spectral data during structural analysis?
- Scenario : Discrepancies in NMR peak splitting (e.g., unexpected doublets for benzofuran protons).
- Solution :
Q. What computational methods are suitable for studying structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclin-dependent kinases). Focus on hydrogen bonding between the carboxamido group and kinase active-site residues .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptor count to predict bioactivity .
Q. How to investigate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Fluorescence Quenching : Measure changes in tryptophan fluorescence intensity upon compound binding to enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. What strategies address low solubility in biological assays?
Q. How to validate crystallographic data for polymorph identification?
Q. What are the best practices for stability studies under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
